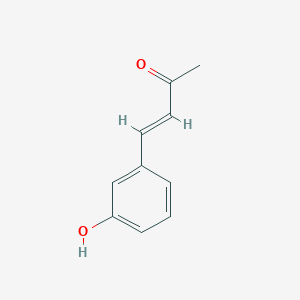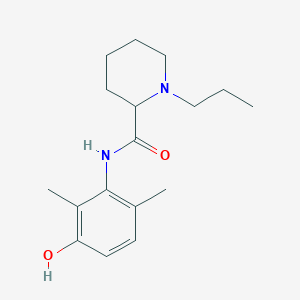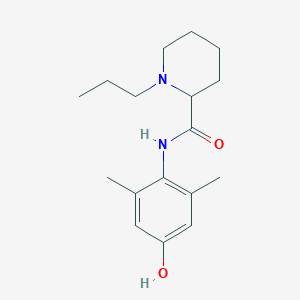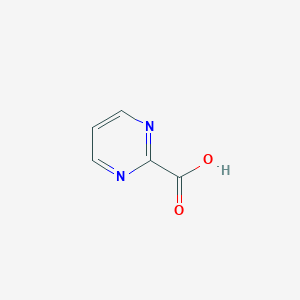
2-(Tetraacetylglucosido)glycerol
Overview
Description
2-(Tetraacetylglucosido)glycerol is a synthetic compound that has garnered attention due to its potential applications in various fields. It is a derivative of glycerol, a common component in many biological systems. The compound is synthesized by the reaction of glycerol with acetic anhydride in the presence of a catalyst.
Mechanism of Action
Target of Action
2-(Tetraacetylglucosido)glycerol is a protected β-glucosylglycerol It’s known that glycerol, a component of this compound, plays a key role in lipid metabolism .
Mode of Action
Glycerol, a component of this compound, can be converted to a glycolytic substrate for subsequent metabolism .
Biochemical Pathways
Glycerol, a component of this compound, is involved in various biochemical pathways, including the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines .
Pharmacokinetics
It’s known that serum glycerol concentrations can increase during increased lipolysis associated with prolonged exercise or caloric restriction .
Result of Action
It’s known that glycerol serves as a store of fatty acids for energy, which can be released rapidly on demand, and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids .
Action Environment
It’s known that the relative abundance of glycerol-based compounds can vary with the distance from the sea, suggesting that marine waters have a major influence on the microbial communities inhabiting wetland sediment .
Biochemical Analysis
Biochemical Properties
It is known that glycerol can be metabolized by various enzymes, including glycerol kinase and glycerol-3-phosphate dehydrogenase . These enzymes convert glycerol into glycerol 3-phosphate, which can then be oxidized to dihydroxyacetone phosphate . It’s plausible that 2-(Tetraacetylglucosido)glycerol may interact with similar enzymes and biomolecules, but specific interactions have not been reported.
Cellular Effects
Glycerol, a component of this compound, can influence cell function by serving as a source of energy or as a precursor for other biomolecules . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
As a derivative of glycerol, it may participate in similar biochemical reactions, such as being converted into glycerol 3-phosphate by glycerol kinase
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Glycerol, a component of this compound, is involved in several metabolic pathways, including glycolysis and gluconeogenesis
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tetraacetylglucosido)glycerol is typically synthesized through the acetylation of glycerol. The process involves the reaction of glycerol with acetic anhydride in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade glycerol and acetic anhydride, with the reaction being carried out in large reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through various separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Tetraacetylglucosido)glycerol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-(Tetraacetylglucosido)glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
β-Glucosylglycerol 2,3,4,6-Tetraacetate: A protected form of glucosylglycerol with similar acetyl groups.
Triacylglycerols: Common components of fats and oils, with a similar glycerol backbone but different fatty acid chains.
Uniqueness
2-(Tetraacetylglucosido)glycerol is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and biochemical research .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDSNITUMJJW-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433618 | |
| Record name | 2-(Tetraacetylglucosido)glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157024-67-4 | |
| Record name | 2-(Tetraacetylglucosido)glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)

![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE](/img/structure/B30508.png)



![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)


